Akt-I-1,2 塩酸塩

説明

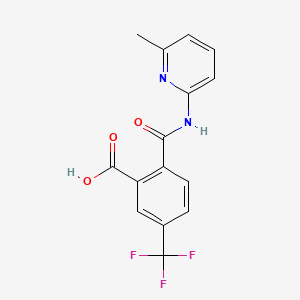

Akt-I-1,2 HCl is a selective, non-ATP-competitive inhibitor of Akt1 and Akt2 . It is used as a research tool to study protein interactions . The molecular formula of Akt-I-1,2 HCl is C23H22ClN3 .

Molecular Structure Analysis

Akt-I-1,2 HCl is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the Akt kinase . The molecular structure of Akt-I-1,2 HCl allows it to bind effectively to the active site of Akt1 and Akt2 .

Chemical Reactions Analysis

Akt-I-1,2 HCl acts as an inhibitor by binding to the active site of Akt1 and Akt2, preventing the phosphorylation of downstream substrates . This inhibition disrupts the PI3K/AKT signaling pathway, which is often upregulated in cancer cells .

科学的研究の応用

腫瘍学研究

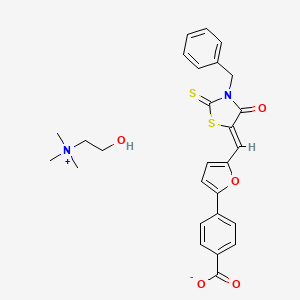

Akt-I-1,2 塩酸塩は、腫瘍学研究において重要な役割を果たしています。 AKTは、ホスホイノシチド3-キナーゼ(PI3K)シグナル伝達カスケードの重要なエフェクターであり、腫瘍学において集中的に追求されている治療標的です {svg_1}。 AKTの異常な活性化は、ヒトがん系統全体で広く見られ、重要な治療標的となっています {svg_2}.

創薬

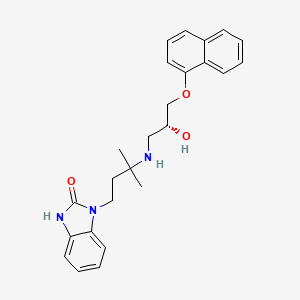

Akt-I-1,2 塩酸塩は、AKT経路を標的とする薬剤の開発に使用されます。 臨床開発においては、ATP競合型とアロステリック型の2つの異なるクラスのAKT阻害剤が用いられています {svg_3}.

薬剤耐性の理解

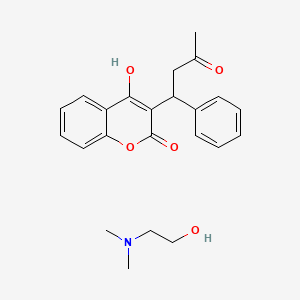

Akt-I-1,2 塩酸塩を含む研究は、薬剤耐性を理解するのに役立ちます。 AKTアイソフォーム間で高い構造的保存性があるにもかかわらず、一部の変異はアイソフォーム特異的な方法で薬剤耐性を引き起こす可能性があります {svg_4}.

薬理学的ダイバーシティ

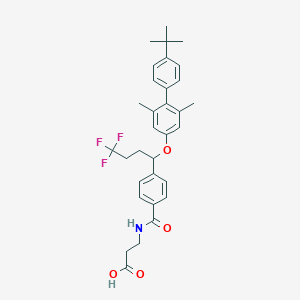

Akt-I-1,2 塩酸塩を含むAKT阻害剤の薬理学的ダイバーシティは、文脈に応じた治療オプションのレパートリーを提供します {svg_5}.

構造と化学的知見

Akt-I-1,2 塩酸塩は、タンパク質キナーゼAktの共有結合型アロステリック阻害に関する構造的および化学的知見を提供します {svg_6}.

細胞シグナル伝達

Ser/ThrキナーゼAktは、細胞シグナル伝達経路におけるマスタースイッチです。 その下流のシグナル伝達は、細胞増殖、細胞成長、およびアポトーシスに影響を与え、Aktを重要な薬剤標的としています {svg_7}.

作用機序

将来の方向性

Akt inhibitors, including Akt-I-1,2 HCl, are being studied for their potential in cancer treatment . They show increased potency in cell lines with an activated AKT pathway, making them promising candidates for targeted cancer therapy . The combination of AKT inhibitors with other anticancer drugs, such as MEK inhibitors, is also being explored for enhanced anti-tumor effects .

生化学分析

Biochemical Properties

Akt-I-1,2 Hydrochloride interacts with the Akt isoforms, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade . This interaction results in the inhibition of Akt1 and Akt2, affecting various biochemical reactions.

Cellular Effects

Akt-I-1,2 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the phosphorylation of several substrates downstream of Akt .

Molecular Mechanism

The molecular mechanism of action of Akt-I-1,2 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the Akt1 and Akt2 isoforms.

Temporal Effects in Laboratory Settings

The effects of Akt-I-1,2 Hydrochloride change over time in laboratory settings. It has been observed that daily oral dosing results in sustained inhibition of Akt activity

Dosage Effects in Animal Models

The effects of Akt-I-1,2 Hydrochloride vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available.

Metabolic Pathways

Akt-I-1,2 Hydrochloride is involved in the PI3K/AKT signaling pathway, a critical pathway in cellular signal transduction . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Akt-I-1,2 Hydrochloride is likely to be influenced by the localization of the Akt isoforms it inhibits . Specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.

特性

IUPAC Name |

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSKOEXUDZHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?

A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []

Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?

A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)

![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)